molecular formula C19H19N3O5S2 B2849235 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 312727-54-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2849235
CAS No.: 312727-54-1
M. Wt: 433.5
InChI Key: CYYNOOKHCRKFDV-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BMB-4 has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation.

Mechanism of Action

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exerts its anti-cancer effects through several mechanisms. It inhibits the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation, such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). This compound also induces apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation, as mentioned above. This compound also induces apoptosis in cancer cells, which leads to their death. In addition, this compound has been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells, which can help to slow down the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study its effects on cancer cells. In addition, this compound has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that it may not be effective against all types of cancer. Furthermore, the optimal dosage and duration of treatment with this compound have not yet been established.

Future Directions

There are several future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide research. One area of research is to further investigate the optimal dosage and duration of treatment with this compound. Another area of research is to investigate the potential use of this compound in combination with other cancer drugs, such as paclitaxel and cisplatin. In addition, further research is needed to investigate the potential use of this compound in animal models and clinical trials. Finally, the development of more potent and selective this compound analogs is an area of research that holds great promise for the future.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide involves several steps. The first step is the synthesis of 6-methoxy-1,3-benzothiazol-2-amine, which is then reacted with 4-(morpholine-4-sulfonyl)benzoyl chloride to form this compound. The reaction is carried out under mild conditions, and the yield of this compound is high. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and cisplatin.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-14-4-7-16-17(12-14)28-19(20-16)21-18(23)13-2-5-15(6-3-13)29(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNOOKHCRKFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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